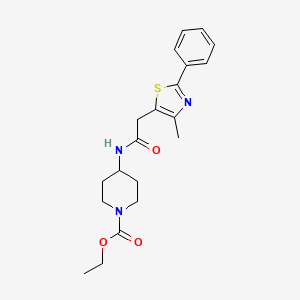

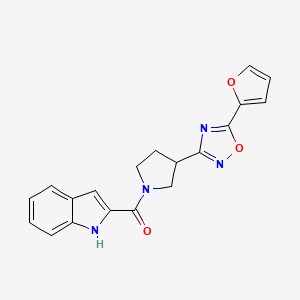

3-Cinnamamidobenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

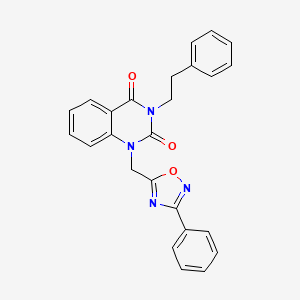

Benzofuran is a heterocyclic compound that is made up of a fused benzene and furan ring . Carboxamides, like the one in your compound, are known to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-Aminobenzofuran-2-carboxamide, includes a benzofuran scaffold with a carboxamide moiety . The presence of the carboxamide moiety in these derivatives causes hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can be quite complex and are often influenced by the specific substituents on the benzofuran ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-Cinnamamidobenzofuran-2-carboxamide” would depend on its specific structure. For instance, 3-Aminobenzofuran-2-carboxamide has a molecular formula of C9H8N2O2 and a monoisotopic mass of 176.058578 Da .Applications De Recherche Scientifique

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

A study by Patel et al. (2014) synthesized and evaluated novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair processes. The study identified potent compounds, with the most effective showing a significant improvement in inhibitory potency, suggesting potential therapeutic applications in cancer treatment due to the critical role of PARP-1 in DNA repair mechanisms (Patel et al., 2014).

Antitubercular Activity

Surineni et al. (2018) designed and synthesized novel series of compounds tethered to dibenzofuran, dibenzothiophene, and N-methyl carbazole with 2-aminothiazoles and their cinnamamide analogs, showing potent antitubercular activity against Mycobacterium tuberculosis H37Rv. This research underscores the therapeutic potential of these compounds in treating tuberculosis, highlighting the importance of structural modification for enhancing biological activity (Surineni et al., 2018).

Anticancer Agents

Cinnamic acid derivatives, including those structurally related to 3-Cinnamamidobenzofuran-2-carboxamide, have been studied for their anticancer potentials. De et al. (2011) reviewed the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research. The review highlighted the rich medicinal tradition of cinnamic acid derivatives and their underutilization despite evidence of their antitumor efficacy, suggesting a potential area for further exploration in cancer therapy (De et al., 2011).

Antiproliferative Activity

Dihydrobenzofuran neolignanamides, which share a structural similarity with 3-Cinnamamidobenzofuran-2-carboxamide, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines by Cardullo et al. (2016). The study demonstrated that some synthesized compounds exhibited potent antiproliferative activity, offering insights into the design of new anticancer agents based on the dihydrobenzofuran core (Cardullo et al., 2016).

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes or proteins .

Mode of Action

It’s known that the nh and co-carboxamide groups in similar compounds can form hydrogen bonds with enzymes or proteins . This interaction can lead to changes in the function of these targets, potentially contributing to the compound’s biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it’s likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.

Pharmacokinetics

The compound’s molecular weight of 17617 suggests that it may have favorable absorption and distribution characteristics

Result of Action

Based on the known biological activities of benzofuran compounds , potential effects could include inhibition of cell growth (in the case of anti-tumor activity), disruption of bacterial cell wall synthesis (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-11H,(H2,19,22)(H,20,21)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVIUDXXAFGYQH-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cinnamamidobenzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2393836.png)

![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2393840.png)

![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2393842.png)

![(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2393849.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)